4-Trimethylaminopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trimethylaminopyridine (4-TMAP) is a chemical compound that is widely used in scientific research. It is a pyridine derivative that is commonly used as a catalyst in organic chemistry reactions. 4-TMAP has been found to have a wide range of applications in various fields of research due to its unique properties.
Mechanism of Action
The mechanism of action of 4-Trimethylaminopyridine as a catalyst involves the formation of a complex with the reactant molecules. The complex formation lowers the activation energy of the reaction, making it easier for the reaction to occur. The catalyst is regenerated at the end of the reaction, making it available for further use.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Trimethylaminopyridine are not well understood. However, studies have shown that the compound can act as a mild irritant to the skin and eyes. It is also considered to be toxic if ingested or inhaled.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Trimethylaminopyridine as a catalyst in lab experiments include its high catalytic activity, low cost, and ease of handling. The compound is also readily available and stable under normal laboratory conditions. However, one limitation of using 4-Trimethylaminopyridine is its strong odor, which can be unpleasant and potentially hazardous in high concentrations.
Future Directions
There are several areas of research that could benefit from further investigation into the properties and applications of 4-Trimethylaminopyridine. One potential direction is the development of new catalysts based on the structure of 4-Trimethylaminopyridine. Another area of research could be the study of the mechanism of action of the compound in more detail. Additionally, the potential use of 4-Trimethylaminopyridine in the production of biofuels and other renewable energy sources could be explored.
Synthesis Methods
The synthesis of 4-Trimethylaminopyridine is typically carried out through the reaction of 4-picoline and trimethylamine in the presence of a catalyst such as sulfuric acid. The reaction yields 4-Trimethylaminopyridine as a colorless liquid with a strong odor. The purity of the compound can be improved through further purification steps such as distillation or recrystallization.
Scientific Research Applications
4-Trimethylaminopyridine is widely used as a catalyst in organic chemistry reactions. It has been found to be particularly effective in promoting reactions involving esters, amides, and carbonyl compounds. The compound has also been used in the synthesis of various pharmaceuticals and natural products.
properties
CAS RN |
132151-83-8 |
---|---|
Product Name |
4-Trimethylaminopyridine |
Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-N,3-N,4-N-trimethylpyridine-2,3,4-triamine |
InChI |
InChI=1S/C8H14N4/c1-9-6-4-5-12-8(11-3)7(6)10-2/h4-5,10H,1-3H3,(H2,9,11,12) |
InChI Key |
DGCMIDYTTCDSBB-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=NC=C1)NC)NC |
Canonical SMILES |
CNC1=C(C(=NC=C1)NC)NC |
Other CAS RN |
132151-83-8 |
synonyms |
4-TAMP 4-trimethylaminopyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.